molecular formula C14H13IN2O B1438843 1-Benzyl-3-(4-iodophenyl)urea CAS No. 1371268-52-8

1-Benzyl-3-(4-iodophenyl)urea

Cat. No. B1438843
M. Wt: 352.17 g/mol
InChI Key: AJMOWSDKOHYMAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .

Scientific Research Applications

Urease Inhibitors and Gastric Infections

1-Benzyl-3-(4-iodophenyl)urea has been studied for its potential as a urease inhibitor, which is significant in treating infections caused by Helicobacter pylori in the gastric tract. Urease inhibitors are critical in managing urinary tract infections caused by Proteus species and related bacteria. The search for effective urease inhibitors is driven by the need to find alternatives to existing treatments, which may have severe side effects. Notably, acetohydroxamic acid is the only clinically used urease inhibitor for urinary tract infections, highlighting the importance of exploring new compounds like 1-Benzyl-3-(4-iodophenyl)urea for this purpose (Kosikowska & Berlicki, 2011).

Nitrogen Metabolism in Agriculture

In agriculture, understanding and manipulating nitrogen metabolism is crucial for enhancing crop yield and reducing environmental impact. 1-Benzyl-3-(4-iodophenyl)urea may play a role in this context by affecting nitrogen metabolism pathways, potentially through its action on urease activity. This could have implications for the use of nitrogen fertilizers and the management of soil health. The enzyme urease is pivotal in the hydrolysis of urea to ammonia and carbon dioxide, processes central to nitrogen cycling in the environment and agricultural systems. Research in this area could lead to improved strategies for fertilizer application and nitrogen use efficiency, minimizing losses to the atmosphere and groundwater (Jin et al., 2018).

Biomedical Research and Drug Design

The unique properties of ureas make them a key functional group in drug design, with 1-Benzyl-3-(4-iodophenyl)urea potentially serving as a model compound. Ureas are integrated into small molecules to modulate drug-target interactions, affecting selectivity, stability, toxicity, and pharmacokinetic profiles. The research into urea derivatives, including 1-Benzyl-3-(4-iodophenyl)urea, continues to be an active area in medicinal chemistry, with potential applications in developing treatments for a wide range of diseases (Jagtap et al., 2017).

properties

IUPAC Name

1-benzyl-3-(4-iodophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMOWSDKOHYMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(4-iodophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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